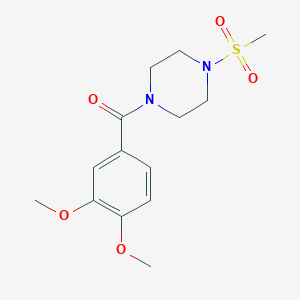

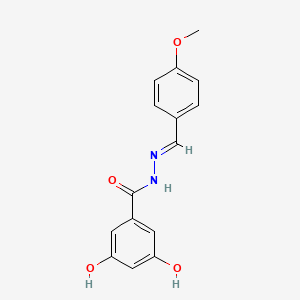

N-(2,3-dimethylphenyl)-2-(trifluoromethyl)-4-quinazolinamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of quinazoline derivatives often involves the use of N,N-dimethylformamide (DMF) as a carbon synthon. A method utilizing elemental iodine without metals or peroxides has been demonstrated to obtain quinazolin-4-ones alongside pyrrolo/indolo[1,2-a]quinoxalines in moderate to good yields, indicating DMF's role in contributing methyl, acyl, and amino groups in heterocycle syntheses (Shichen Li et al., 2021). Additionally, direct amination of quinazolin-4(3H)-ones using DMF as a nitrogen source has been highlighted as an efficient method for synthesizing 4-(dimethylamino)quinazolines at room temperature (Xin Chen et al., 2015).

Molecular Structure Analysis

DFT and TD-DFT/PCM calculations have been instrumental in understanding the molecular structure and spectroscopic characterization of quinazoline derivatives. These studies provide insights into the optimized molecular structure, electronic interactions, stabilization energies, and reactivity descriptors, enhancing our understanding of the compound's biological potentials and corrosion inhibition properties (Nuha Wazzan et al., 2016).

Chemical Reactions and Properties

Quinazoline derivatives exhibit a variety of chemical reactions, including cycloaddition and carbonylation processes, which underscore their versatility in synthetic chemistry. The formation of homobivalent quinazolinimines demonstrates the potential for generating compounds with significant inhibitory activities by linking imine nitrogen atoms via spacers, offering insights into the chemical reactivity of these compounds (Michael Decker, 2006).

Physical Properties Analysis

Quinazoline derivatives are known for their varied physical properties, including solubility, thermal stability, and optical transparency. These properties are crucial for their applications in photoelectric and microelectronic materials, as demonstrated by fluorinated poly(ether ketone imide)s based on quinazoline derivatives, which exhibit high optical transparency, low dielectric constants, and good thermal stability (Chenyi Wang et al., 2009).

科学的研究の応用

Antiproliferative Activity and Spectroscopic Analysis

Quinazoline derivatives, such as AG-1478, exhibit potent antiproliferative activity, making them of interest in cancer research. The identification of spectral signatures of these inhibitors can aid in understanding their distribution and interactions within biological systems. Studies utilizing density functional theory (DFT) have revealed insights into the structural and electronic properties of such compounds, highlighting the potential of spectroscopic techniques in elucidating drug behaviors (Khattab et al., 2016).

Inhibitory Effects on Cholinesterases

Homobivalent dimers of quinazolinimines have shown significant inhibitory activities against cholinesterases, with some derivatives demonstrating over 100-fold increases in inhibitory potency. This suggests potential applications in treating diseases associated with cholinesterase malfunction, such as Alzheimer's disease (Michael Decker, 2006).

Applications in Organic Semiconductor Devices

Quinazoline derivatives have been explored for their electronic, photophysical, and charge transfer properties at both molecular and solid-state levels. These investigations reveal the suitability of such compounds for use in multifunctional organic semiconductor devices, including light-emitting and photovoltaic applications (A. Irfan et al., 2020).

Antibacterial Activity

N2,N4-disubstituted quinazoline-2,4-diamines have been synthesized and tested against multidrug-resistant Staphylococcus aureus, showcasing their potential as a platform for developing new antibacterial agents. The identified compounds displayed low toxicity, effective in vivo activity, and limited potential for resistance development (Kurt S. Van Horn et al., 2014).

Synthesis Techniques and Antiviral Activity

Research has focused on the synthesis of quinazoline derivatives through methods such as microwave irradiation, offering efficient pathways to novel compounds with antiviral activities. These synthetic approaches optimize reaction conditions and yield, highlighting the versatility of quinazoline chemistry (Hui Luo et al., 2012).

Hypotensive Activity and Drug Development

Quinazoline derivatives have been evaluated for their hypotensive effects, demonstrating significant activity through mechanisms similar to those of known drugs like prazosin. This suggests their potential in developing treatments for hypertension (O. El-Sabbagh et al., 2010).

Optoelectronic Materials

The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has shown promise for creating novel optoelectronic materials. These materials have applications in organic light-emitting diodes (OLEDs), photovoltaics, and nonlinear optical materials, demonstrating the broad utility of quinazoline derivatives in materials science (G. Lipunova et al., 2018).

特性

IUPAC Name |

N-(2,3-dimethylphenyl)-2-(trifluoromethyl)quinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F3N3/c1-10-6-5-9-13(11(10)2)21-15-12-7-3-4-8-14(12)22-16(23-15)17(18,19)20/h3-9H,1-2H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHMYWCAAAHGVEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC2=NC(=NC3=CC=CC=C32)C(F)(F)F)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,3-dimethylphenyl)-2-(trifluoromethyl)-4-quinazolinamine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S*,5R*)-3-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5555979.png)

![4-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5556013.png)

![1-[2-(1-oxa-8-azaspiro[4.6]undec-8-yl)-2-oxoethyl]-3-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5556023.png)

![5-[4-(methylthio)benzylidene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5556034.png)

![1-(cyclopropylsulfonyl)-3-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5556052.png)

![2-[(4-nitrobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B5556079.png)

![3-[(3-cyclohexylisoxazol-5-yl)methyl]-4-(hydroxymethyl)-1,3-oxazolidin-2-one](/img/structure/B5556082.png)